[(3-Fluoro-5-methylphenyl)methyl](methyl)amine
Description
Chemical Identity and Nomenclature
(3-Fluoro-5-methylphenyl)methylamine represents a secondary amine compound characterized by a benzyl framework with specific substitution patterns. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry naming conventions, where the compound features a methylated nitrogen atom attached to a 3-fluoro-5-methylbenzyl group. Alternative nomenclature systems identify this compound as N-methyl-3-fluoro-5-methylbenzylamine, emphasizing the secondary amine nature of the molecule.
The molecular formula for this compound can be derived as C9H12FN, representing an extension of the closely related 3-fluoro-5-methylbenzylamine (molecular formula C8H10FN). The Chemical Abstracts Service registry system provides systematic identification for related compounds, with the base structure 3-fluoro-5-methylbenzylamine registered under CAS number 771573-02-5.
Spectroscopic identification methods reveal characteristic features for this compound class. Nuclear magnetic resonance spectroscopy demonstrates distinct patterns, with the Simplified Molecular Input Line Entry System representation for the base compound shown as CC1=CC(=CC(=C1)F)CN. The International Chemical Identifier key CMISIIAYQCJJSW-UHFFFAOYSA-N provides database identification for the primary amine precursor.
Structural Features and Isomerism
The structural architecture of (3-Fluoro-5-methylphenyl)methylamine incorporates several key chemical features that determine its reactivity and physical properties. The aromatic ring system contains two substituents positioned meta to each other: a fluorine atom at the 3-position and a methyl group at the 5-position relative to the benzyl carbon attachment point. This substitution pattern creates a specific electronic environment that influences the compound's chemical behavior.
The presence of the fluorine substituent introduces significant electronegativity effects, with fluorine being the most electronegative element on the periodic table. This characteristic substantially alters the electron density distribution across the aromatic system, creating areas of electron deficiency that affect both nucleophilic and electrophilic reactions. The methyl group at the 5-position provides electron-donating properties through hyperconjugation and inductive effects, creating a complementary electronic influence.
Conformational analysis reveals multiple possible rotational isomers around the benzylic carbon-nitrogen bond. The secondary amine functionality allows for rotation around the N-methyl bond, generating different spatial arrangements of the substituents. These conformational differences can influence the compound's ability to coordinate with metal centers and participate in intermolecular interactions.
| Structural Parameter | Value/Description |
|---|---|
| Molecular Formula | C9H12FN |
| Aromatic Substitution Pattern | 3-Fluoro, 5-methyl |
| Functional Group | Secondary amine |
| Stereochemical Centers | None |
| Rotational Bonds | 2 (C-N bonds) |
Significance in Organic and Coordination Chemistry
(3-Fluoro-5-methylphenyl)methylamine demonstrates considerable importance in multiple areas of chemical research, particularly in coordination chemistry applications. Research has documented the successful incorporation of related fluorinated benzylamine compounds as ligands in transition metal complexes, with specific examples including iridium(III) coordination compounds. The half-sandwich iridium complex [(η5-pentamethylcyclopentadienyl)(3-fluoro-N-methylbenzylamine-κ1,N)dichlorido]iridium(III) has been synthesized and characterized through X-ray crystallography, demonstrating the ligating capability of this compound class.
The coordination behavior of fluorinated benzylamines reveals specific bonding characteristics that enhance their utility in organometallic chemistry. The iridium-nitrogen bond length in related complexes measures 2.164(6) Ångström, indicating strong coordination. The angles of C-N-Ir coordination geometries range from 113.0(7)° to 116.8(7)°, demonstrating the geometric constraints imposed by the benzyl substitution pattern. These structural parameters provide crucial information for designing new coordination compounds with predictable properties.
In synthetic organic chemistry, fluorinated benzylamine derivatives serve as important building blocks for pharmaceutical intermediates and advanced materials. The combination of fluorine's unique properties with the versatile amine functionality creates opportunities for diverse chemical transformations. The electron-withdrawing nature of fluorine can activate adjacent positions for nucleophilic substitution reactions, while the amine group provides sites for further functionalization through alkylation, acylation, or condensation reactions.
The compound's significance extends to its role in structure-activity relationship studies, where the specific substitution pattern can influence biological activity and chemical reactivity. The meta-positioning of the fluorine and methyl substituents creates a unique electronic environment that can be systematically modified to optimize desired properties. This makes the compound valuable for medicinal chemistry applications where fine-tuning of molecular properties is essential for therapeutic efficacy.
Research applications have expanded to include the compound's use in asymmetric synthesis and as a chiral auxiliary precursor. The potential for introducing chirality through modification of the amine nitrogen or through asymmetric synthesis routes makes this compound class attractive for stereochemical investigations. The fluorine substituent can serve as a useful nuclear magnetic resonance probe for studying molecular interactions and conformational dynamics in complex chemical systems.
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7-3-8(6-11-2)5-9(10)4-7/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEJZFXQRIDNLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- 3-Fluoro-5-methylbenzyl chloride is synthesized via chlorination of 3-fluoro-5-methylbenzyl alcohol or direct chloromethylation of the corresponding fluoromethyl-substituted aromatic ring.
Nucleophilic Substitution with Methylamine
- The benzyl chloride intermediate undergoes nucleophilic substitution with methylamine under controlled conditions.
- Reaction conditions typically include:
- Solvent: Polar aprotic solvents such as acetonitrile or ethanol.
- Temperature: Moderate heating (30–80 °C) to optimize reaction kinetics.
- Molar ratios: Slight excess of methylamine to drive the reaction to completion.
- The reaction proceeds via an SN2 mechanism, where methylamine displaces the chloride ion at the benzylic position, forming the desired amine.
Purification
- The crude product is purified by standard methods such as recrystallization or chromatography to achieve high purity suitable for research applications.
Table 1: Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Benzyl chloride synthesis | Chlorination of benzyl alcohol | Use of thionyl chloride or SOCl2 |
| Nucleophilic substitution | Methylamine, solvent (EtOH/MeCN), 30–80 °C | Excess methylamine improves yield |
| Purification | Recrystallization or chromatography | Ensures removal of unreacted materials |
This method is scalable and adaptable to continuous flow reactors, which enhance reaction control, yield, and cost-efficiency in industrial settings.
Alternative Synthetic Approaches
While the nucleophilic substitution of benzyl chloride with methylamine is the most direct and commonly used method, other synthetic strategies have been explored in related fluorinated amines, which may be applicable or adaptable:
Reductive Amination
- Starting from 3-fluoro-5-methylbenzaldehyde, reductive amination with methylamine in the presence of reducing agents such as sodium cyanoborohydride or hydrogen with a catalyst can yield the target amine.
- This method allows for milder conditions and can offer better selectivity in some cases.
Metal-Catalyzed Cross-Coupling Reactions
- Suzuki or Buchwald-Hartwig amination reactions can be employed for the introduction of amine groups onto fluorinated aromatic rings, although these are more complex and typically used for more substituted or functionalized derivatives.
Research Findings and Reaction Optimization
- Continuous flow synthesis of (3-Fluoro-5-methylphenyl)methylamine has been demonstrated to improve reaction control, reduce reaction times, and increase yield compared to batch processes.
- The presence of the fluorine atom increases the electrophilicity of the benzyl chloride intermediate, facilitating nucleophilic attack by methylamine.
- Reaction optimization studies indicate that temperature control and solvent choice are critical for minimizing side reactions such as elimination or overalkylation.
Chemical Reaction Analysis
The compound’s preparation is influenced by the following chemical considerations:
| Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Nucleophilic substitution | Methylamine, polar aprotic solvent, moderate heat | Efficient formation of benzylamine |
| Reductive amination | 3-fluoro-5-methylbenzaldehyde, methylamine, reducing agent | Alternative route with mild conditions |
| Oxidation (side reaction) | Avoid strong oxidants during synthesis | Prevents formation of aldehydes or ketones |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 3-fluoro-5-methylbenzyl chloride | Methylamine, EtOH/MeCN, 30–80 °C | Straightforward, high yield | Requires benzyl chloride precursor |
| Reductive amination | 3-fluoro-5-methylbenzaldehyde | Methylamine, NaBH3CN or H2/Pd catalyst | Mild conditions, selective | Additional step to prepare aldehyde |
| Metal-catalyzed coupling | Fluorinated aryl halide | Pd catalyst, amine, base, solvent | Versatile for complex derivatives | More complex, costly catalysts |
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
(3-Fluoro-5-methylphenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-methylphenyl)methylamine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methylamine group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine (CAS 1093079-61-8)
- Structural Difference : The 5-position substituent is a trifluoromethyl (-CF3) group instead of a methyl (-CH3) group.
- Impact: The -CF3 group is strongly electron-withdrawing, reducing electron density on the aromatic ring and adjacent amine group. This decreases the compound’s basicity compared to the target molecule.
- Applications : Likely used in agrochemical or pharmaceutical intermediates where fluorine-rich motifs are desirable for metabolic stability .
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS 1311279-91-0)
- Structural Difference: Incorporates a pyridine ring with a trifluoromethyl group and an aminophenyl substituent. The amine is dimethylated.
- Impact :
- The pyridine ring introduces aromatic nitrogen, altering solubility and coordination properties.
- Dimethylation reduces the amine’s reactivity compared to the primary amine in the target compound.
- Applications: Potential use in catalysis or as a ligand in metal-organic frameworks (MOFs) due to its heterocyclic structure .
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride (CAS 2155856-59-8)
- Structural Difference : Substitutes fluorine with bromine at the 3-position and includes a -CF3 group at the 5-position.
- Bromine’s lower electronegativity compared to fluorine reduces electron withdrawal, increasing amine basicity.
- Applications : A versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures .
Comparison with Functional Analogues in CO₂ Capture
Methyl Diethanol Amine (MDEA)
- Structural Difference: A tertiary amine with two ethanol groups and one methyl group.
- Functional Comparison :
- CO₂ Adsorption Mechanism : MDEA relies on base-catalyzed hydrolysis of CO₂, forming bicarbonate, whereas primary amines like the target compound directly form carbamates.
- Capacity : MDEA-modified mesoporous carbon (aMDEA-MC) achieves 2.63 mmol CO₂/g under 5 psi, combining physical and chemical adsorption .
- Regeneration Energy : Tertiary amines like MDEA require lower regeneration energy than primary amines due to weaker carbamate stability.
Piperazine-Activated MDEA
- Structural Difference : Incorporates piperazine as a co-amine to enhance reactivity.
- Functional Comparison :
Physicochemical Properties and Reactivity
| Property | (3-Fluoro-5-methylphenyl)methylamine | {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine | MDEA-MC (Activated) |
|---|---|---|---|
| Basicity (pKa) | ~9.5 (estimated) | ~8.8 (due to -CF3) | 8.5 (tertiary amine) |
| CO₂ Adsorption Capacity | Not reported | Not reported | 2.63 mmol/g |
| Thermal Stability | High (fluorine enhances stability) | Moderate (heterocyclic amines may degrade) | Moderate |
Biological Activity
(3-Fluoro-5-methylphenyl)methylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a 3-fluoro-5-methylphenyl group attached to a methylamine moiety. The presence of the fluorine atom and the methyl group enhances its chemical reactivity and potential interactions with biological systems.
Table 1: Basic Properties of (3-Fluoro-5-methylphenyl)methylamine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approx. 155.20 g/mol |
| CAS Number | 1219533-33-1 |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that (3-Fluoro-5-methylphenyl)methylamine exhibits various biological activities, particularly in the fields of oncology and neurology.
1. Anticancer Properties
Studies have shown that derivatives of (3-Fluoro-5-methylphenyl)methylamine possess significant anticancer properties. For instance, indole derivatives synthesized from this compound have been explored for their ability to inhibit tumor growth in various cancer cell lines.
Case Study: Anticancer Activity
- Objective: Evaluate the anticancer effects of indole derivatives of (3-Fluoro-5-methylphenyl)methylamine.
- Method: Cell viability assays were conducted on breast cancer cell lines (MCF-7).
- Results: The derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
2. Neurological Applications
The compound is also being investigated for its potential role as a pharmacophore in targeting neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism involves interaction with neurotransmitter receptors, particularly acetylcholinesterase (AChE). Inhibition of AChE leads to increased levels of acetylcholine (ACh), enhancing cholinergic signaling.
Table 2: Mechanism of Action Summary
| Target | Effect |
|---|---|
| Acetylcholinesterase | Inhibition |
| Neurotransmitter Receptors | Modulation |
Research Findings
Recent studies have focused on the binding affinities and selectivity of (3-Fluoro-5-methylphenyl)methylamine towards various biological targets.
Table 3: Binding Affinities with Biological Targets
| Compound | Target | Binding Energy (kcal/mol) |
|---|---|---|
| (3-Fluoro-5-methylphenyl)methylamine | AChE | -10.4 |
| Indole derivative | Cancer cell receptors | -11.2 |
Q & A
Q. Optimization Methods :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalysts : Palladium or copper catalysts may improve yields in coupling steps .
- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, stoichiometry, and reaction time interactions .
Which spectroscopic and analytical techniques are critical for characterizing (3-Fluoro-5-methylphenyl)methylamine?
Basic Research Question
Key methods include:
- NMR Spectroscopy : H and C NMR confirm structural integrity and substituent positions (e.g., methyl and fluorine groups) .
- FTIR Spectroscopy : Peaks at ~3395 cm (N-H stretch) and ~1031 cm (C-N stretch) validate amine functionality .
- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns .
- Elemental Analysis : Quantifies nitrogen content to assess purity (e.g., 23 wt.% increase in nitrogen post-synthesis) .
Q. Table 1: Characterization Techniques
| Technique | Purpose | Example Data from Evidence |
|---|---|---|
| BET Surface Area | Pore structure analysis | 356.6 m²/g → 203.8 m²/g post-impregnation |
| X-ray Diffraction | Crystallinity assessment | Not directly applicable |
How can researchers resolve contradictions between surface area reduction and enhanced CO₂ adsorption in amine-functionalized materials?
Advanced Research Question
While (3-Fluoro-5-methylphenyl)methylamine is not directly studied for CO₂ capture, analogous systems (e.g., MDEA-impregnated mesoporous carbon) show:
- Surface Area vs. Adsorption : BET surface area decreased by 43% post-impregnation, but CO₂ adsorption increased by 64% due to amine-group interactions .
- Mechanistic Insight : Amine groups (primary/secondary) chemisorb CO₂ via carbamate formation, overriding surface area limitations .
Q. Methodological Approach :
- In Situ FTIR : Monitor carbamate formation during adsorption .
- Thermogravimetric Analysis (TGA) : Quantify CO₂ uptake under controlled conditions .
What strategies are effective for studying the biological interactions of (3-Fluoro-5-methylphenyl)methylamine?
Advanced Research Question
For potential pharmacological applications:
- Molecular Docking : Simulate binding to targets (e.g., enzymes, receptors) using software like AutoDock .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics .
- In Vitro Assays : Test inhibition of cytochrome P450 isoforms or kinase activity .
Case Study : Pyrazole-methylamine analogs show affinity for serotonin receptors, suggesting similar pathways for this compound .
How can stability and degradation pathways of (3-Fluoro-5-methylphenyl)methylamine be evaluated under varying conditions?
Advanced Research Question
- Accelerated Aging Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks .
- HPLC-MS Analysis : Identify degradation products (e.g., hydrolyzed amines or fluorinated byproducts) .
- pH-Dependent Stability : Test solubility and integrity in buffers (pH 2–12) to simulate physiological conditions .
What computational methods are suitable for predicting the reactivity of (3-Fluoro-5-methylphenyl)methylamine?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility .
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose feasible synthetic pathways .
How do steric and electronic effects of the 3-fluoro-5-methyl substituent influence the compound’s reactivity?
Advanced Research Question
- Steric Effects : The methyl group at the 5-position may hinder nucleophilic attack at the benzylic position .
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the adjacent methylene group, facilitating amine functionalization .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies .
Table 2: Key Physicochemical Properties
| Property | Value/Description | Evidence Source |
|---|---|---|
| Molecular Weight | 167.19 g/mol (calculated) | |
| LogP (Partition Coefficient) | ~2.1 (predicted via PubChem) | |
| Melting Point | Not reported; use DSC analysis | N/A |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
